molecular formula C11H16O5 B1361767 cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester CAS No. 156293-34-4

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

Cat. No.: B1361767
CAS No.: 156293-34-4
M. Wt: 228.24 g/mol
InChI Key: GRPKMLGYFVVOJS-DTORHVGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of diethyl malonate with cyclopentanone in the presence of a base, followed by oxidation to introduce the ketone functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid dimethyl ester
  • Trans-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
  • 4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

Uniqueness: Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is unique due to its specific cis-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans-isomer.

Properties

IUPAC Name

diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPKMLGYFVVOJS-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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